molecular formula C19H13ClN4O3 B2795944 (E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide CAS No. 620112-27-8

(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide

Cat. No.: B2795944
CAS No.: 620112-27-8
M. Wt: 380.79
InChI Key: GLMLZUQFVHCWGF-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-(4-Chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:

  • Position 3: An (E)-configured 2-cyanoacrylamide moiety, which enhances hydrogen bonding capacity and solubility.
  • Position 9: A methyl group, increasing steric bulk and metabolic stability.

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3/c1-11-3-2-8-24-17(11)23-18(27-14-6-4-13(20)5-7-14)15(19(24)26)9-12(10-21)16(22)25/h2-9H,1H3,(H2,22,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMLZUQFVHCWGF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its structural features, pharmacological properties, and relevant research findings.

Structural Features

The compound features several significant functional groups:

  • Cyanoacrylamide moiety : Known for its reactivity and potential as a bioactive agent.
  • Pyrido[1,2-a]pyrimidine core : This structure is associated with various pharmacological activities, including antimicrobial and antitumor properties.
  • 4-Chlorophenoxy group : Enhances lipophilicity and may improve biological interactions.

Potential Biological Activities

Research indicates that the compound may exhibit various biological activities, including:

  • Antitumor Activity : The combination of the cyanoacrylamide and pyridopyrimidine moieties suggests potential antitumor properties. In vitro and in vivo studies are recommended to evaluate this activity further.
  • Kinase Inhibition : The cyanoacrylamide moiety is a known pharmacophore for kinase inhibitors. Kinase inhibition can be a therapeutic strategy for treating cancer and inflammatory diseases. Investigations into the specific kinases targeted by this compound could reveal its therapeutic potential.
  • Antibacterial Properties : Compounds with similar pyridopyrimidine structures have shown antibacterial activity. Future studies should explore whether this compound possesses similar properties.

In Vitro Studies

In vitro assays are essential for evaluating the biological activity of this compound. Preliminary studies suggest that it may inhibit specific enzymes or cellular pathways involved in tumor progression and bacterial growth.

Case Studies

Recent literature has highlighted compounds with structural similarities to this compound:

Compound NameStructural FeaturesBiological Activity
Pyrido[1,2-a]pyrimidine derivativesSimilar core structureAntitumor activity
4-Chloroaniline derivativesSubstituted aromatic ringAntimicrobial properties
Cyanoacetic acid derivativesCyano group presenceInhibition of enzyme activity

These compounds demonstrate that structural modifications can lead to diverse biological activities, suggesting that this compound may also exhibit unique therapeutic effects due to its specific combination of functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Phenoxy Groups

  • Compound: (2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide Key Differences:
  • Substituent : 4-Fluoro (vs. 4-chloro) reduces steric hindrance and enhances metabolic stability.
  • Molecular Weight: 450.47 g/mol (vs. ~422.45 g/mol for the target compound). Impact: Fluorine’s electronegativity may improve target selectivity, while the ethoxypropyl chain could prolong half-life .

Ethylphenoxy and Methoxyphenoxy Derivatives

  • Compound: (2E)-2-Cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide Key Differences:
  • Substituent: 4-Ethylphenoxy increases lipophilicity and steric bulk.
  • Acrylamide Side Chain : N-(4-methylphenyl) introduces aromatic interactions.

    • Molecular Weight : 456.50 g/mol.
    • Impact : Enhanced hydrophobic binding but reduced aqueous solubility .
  • Compound: Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate Key Differences:
  • Substituent: 4-Methoxyphenoxy provides electron-donating effects, altering electronic distribution.
  • Functional Group : Ethyl ester (vs. acrylamide) increases hydrolysis susceptibility.
    • Molecular Weight : 405.13 g/mol.
    • Impact : Methoxy may enhance π-π stacking, but ester lability necessitates prodrug strategies .

Acrylamide Modifications in Divergent Cores

  • Compound: (E)-3-(4-Ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide Key Differences:
  • Core Structure: Pyridinylpyrimidinylamino-phenyl replaces pyrido[1,2-a]pyrimidinone.
  • Substituents : Ethoxy and methoxy groups modulate solubility and binding.
    • Molecular Weight : 482.22 g/mol.
    • Impact : Divergent core limits direct comparison but highlights acrylamide’s conserved role in hydrogen bonding .

Table 1. Structural and Physicochemical Comparison

Compound Phenoxy Substituent Acrylamide/Ester Group Molecular Weight (g/mol) Key Properties
Target Compound 4-Chloro 2-cyanoacrylamide (-NH2) ~422.45* Halogen bonding potential, moderate lipophilicity
4-Fluoro N-(3-ethoxypropyl) 450.47 Enhanced metabolic stability
4-Ethyl N-(4-methylphenyl) 456.50 Increased hydrophobic binding
4-Methoxy Ethyl ester 405.13 Electron-donating effects, ester lability

*Calculated based on molecular formula C21H15ClN4O4.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.